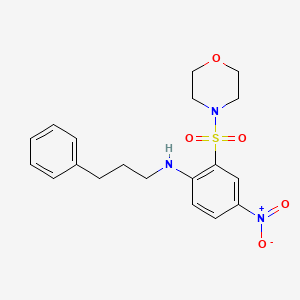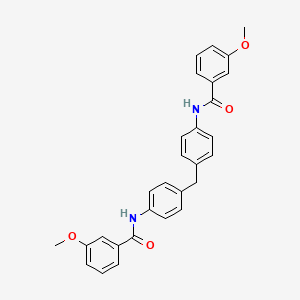
2-(morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(モルフォリン-4-イルスルホニル)-4-ニトロ-N-(3-フェニルプロピル)アニリンは、モルフォリン環、スルホニル基、ニトロ基、およびフェニルプロピル置換基の存在によって特徴付けられる複雑な有機化合物です。
製法
合成経路と反応条件
2-(モルフォリン-4-イルスルホニル)-4-ニトロ-N-(3-フェニルプロピル)アニリンの合成は、通常、複数のステップを伴います。
モルフォリン環の形成: モルフォリン環は、ジエタノールアミンと二塩化硫黄の反応によって合成できます。
スルホン化: モルフォリン環は、クロロスルホン酸を使用してスルホン化され、スルホニル基が導入されます。
ニトロ化: 芳香族環は、濃硫酸と硝酸の混合物を使用してニトロ化され、ニトロ基が導入されます。
アルキル化: 最後のステップでは、アニリン誘導体を塩基性条件下で3-フェニルプロピルブロミドでアルキル化して、目的の化合物を得ます。
工業生産方法
この化合物の工業生産では、収率と純度を最大限に高めるために、上記の合成ステップを最適化する必要があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、反応速度を向上させるための触媒の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE typically involves multiple steps:
Formation of the Morpholine-4-Sulfonyl Intermediate: This step involves the reaction of morpholine with sulfonyl chloride under basic conditions to form the morpholine-4-sulfonyl intermediate.
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Coupling Reaction: The morpholine-4-sulfonyl intermediate is then coupled with the nitrated aniline derivative in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).
Introduction of the Phenylpropyl Group: The final step involves the alkylation of the coupled product with 3-phenylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。
還元: ニトロ基は、使用される条件と試薬に応じて、さまざまな中間体を形成するために還元を受けることもできます。
置換: スルホニル基は、求核置換反応に関与し、他の求核剤で置換できます。
一般的な試薬と条件
酸化: 水素ガス、炭素上のパラジウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: アミンやチオールなどの求核剤。
主な生成物
還元: 2-(モルフォリン-4-イルスルホニル)-4-アミノ-N-(3-フェニルプロピル)アニリン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
化学
化学において、2-(モルフォリン-4-イルスルホニル)-4-ニトロ-N-(3-フェニルプロピル)アニリンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな官能基は、有機合成において汎用性の高い中間体となっています。
生物学
生物学研究において、この化合物は、スルホニル基とニトロ基の生物系への影響を研究するために使用できます。また、生物学的に活性な分子の合成のための前駆体としても役立ちます。
医学
医薬品化学では、この化合物の誘導体が、その潜在的な薬理活性について研究されています。モルフォリン環とニトロ基の存在は、さまざまな生物学的標的に相互作用する可能性があることを示唆しています。
産業
工業分野では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
作用機序
2-(モルフォリン-4-イルスルホニル)-4-ニトロ-N-(3-フェニルプロピル)アニリンの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体に相互作用し、特定の経路を阻害または活性化することがあります。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために、生体還元を受ける可能性があります。
類似化合物との比較
類似化合物
2-(モルフォリン-4-イルスルホニル)-4-ニトロアニリン: フェニルプロピル基を欠いています。
4-ニトロ-N-(3-フェニルプロピル)アニリン: モルフォリン基とスルホニル基を欠いています。
2-(モルフォリン-4-イルスルホニル)アニリン: ニトロ基とフェニルプロピル基を欠いています。
独自性
2-(モルフォリン-4-イルスルホニル)-4-ニトロ-N-(3-フェニルプロピル)アニリンは、その官能基の組み合わせによってユニークです。モルフォリン環、スルホニル基、ニトロ基、およびフェニルプロピル置換基の存在は、さまざまな用途で利用できる独自の化学的特性を提供しています。
特性
分子式 |
C19H23N3O5S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
2-morpholin-4-ylsulfonyl-4-nitro-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C19H23N3O5S/c23-22(24)17-8-9-18(20-10-4-7-16-5-2-1-3-6-16)19(15-17)28(25,26)21-11-13-27-14-12-21/h1-3,5-6,8-9,15,20H,4,7,10-14H2 |
InChIキー |
SCMVOMFDLKMGLK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)


![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B11661452.png)
![(3,4-dichlorophenyl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11661457.png)
![2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11661466.png)
![N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661484.png)
![8-(4-ethylphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11661486.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)
![2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole](/img/structure/B11661498.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)
